molecular formula C9H7ClO2 B8487072 7-Chloro-3-methylphthalide

7-Chloro-3-methylphthalide

Cat. No.: B8487072
M. Wt: 182.60 g/mol
InChI Key: DHAOTNJITXINRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-methylphthalide is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

7-chloro-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7ClO2/c1-5-6-3-2-4-7(10)8(6)9(11)12-5/h2-5H,1H3

InChI Key

DHAOTNJITXINRM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)Cl)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.00 g (0.027 mol) of 2-chloro-6-ethylbenzoic acid in 120 ml of chlorobenzene are introduced into a reaction vessel and heated to 90° C. 0.1 g of α,α′-azoisobutyronitrile is then added, followed by 5.04 g (0.03154 mol) of bromine in 25 ml of chlorobenzene, which is metered in the course of 10 minutes. The reaction mixture is then stirred for 1 hour at 90° C. to complete the reaction. After the reaction mixture has cooled to 20° C., it is washed with 50 ml of sodium thiosulfate solution (0.1 mol), the organic phase is dried over sodium sulfate and the solvent evaporated off under reduced pressure using a rotary evaporator. The desired target compound is obtained in a yield of 6.1 g and a purity of about 74% (corresponding to 90% of theory).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
α,α′-azoisobutyronitrile
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

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